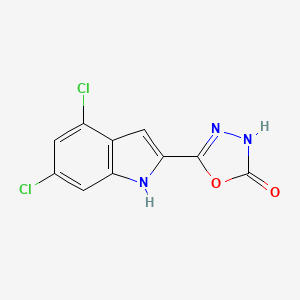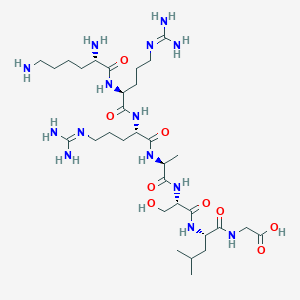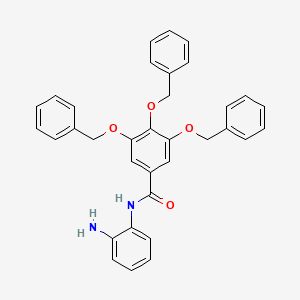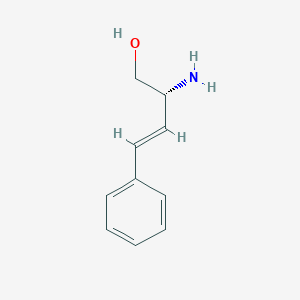
Sulfanylideneindiganyl--cadmium (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfanylideneindiganyl–cadmium (1/1) is a coordination compound that has garnered significant interest due to its unique properties and potential applications in various fields. This compound consists of a cadmium ion coordinated with sulfanylideneindiganyl ligands, forming a complex with intriguing chemical and physical characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sulfanylideneindiganyl–cadmium (1/1) typically involves the reaction of cadmium salts with sulfanylideneindiganyl ligands under controlled conditions. One common method is to dissolve cadmium chloride in a suitable solvent, such as water or ethanol, and then add the sulfanylideneindiganyl ligand solution. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the complex. The resulting product is then purified through recrystallization or other suitable techniques .
Industrial Production Methods
Industrial production of Sulfanylideneindiganyl–cadmium (1/1) may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Sulfanylideneindiganyl–cadmium (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: The ligands in the complex can be substituted with other ligands, resulting in new coordination compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized sulfanylideneindiganyl–cadmium derivatives, while substitution reactions can produce a variety of new coordination compounds with different ligands .
Aplicaciones Científicas De Investigación
Sulfanylideneindiganyl–cadmium (1/1) has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a catalyst in various chemical reactions, including organic synthesis and polymerization processes.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: The compound is utilized in the development of advanced materials, including sensors and electronic devices
Mecanismo De Acción
The mechanism by which Sulfanylideneindiganyl–cadmium (1/1) exerts its effects involves its interaction with specific molecular targets and pathways. The cadmium ion in the complex can interact with various biomolecules, including proteins and nucleic acids, leading to changes in their structure and function. These interactions can result in the modulation of cellular processes, such as enzyme activity and gene expression .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Sulfanylideneindiganyl–cadmium (1/1) include other cadmium coordination complexes with different ligands, such as cadmium-amine complexes and cadmium-sulfide complexes .
Uniqueness
What sets Sulfanylideneindiganyl–cadmium (1/1) apart from similar compounds is its unique combination of ligands and the resulting properties. The presence of sulfanylideneindiganyl ligands imparts specific chemical and physical characteristics that make this compound particularly useful in certain applications, such as its enhanced catalytic activity and potential biological effects .
Propiedades
Número CAS |
879082-99-2 |
|---|---|
Fórmula molecular |
CdInS |
Peso molecular |
259.30 g/mol |
InChI |
InChI=1S/Cd.In.S |
Clave InChI |
FCNBPGQGSGENIO-UHFFFAOYSA-N |
SMILES canónico |
S=[In].[Cd] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


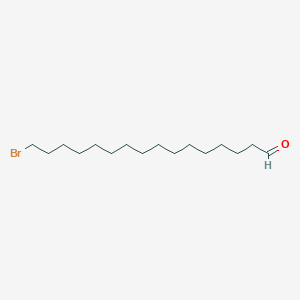
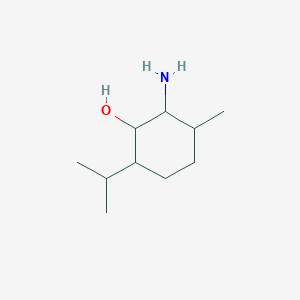
![Propanedioic acid, [(1S)-1-(nitromethyl)hexyl]-, diethyl ester](/img/structure/B12593561.png)
![N-[2-(Diethylamino)ethyl]-12-hydroxyoctadecanamide](/img/structure/B12593569.png)
![2-[Cyano(hydroxy)acetyl]benzoic acid](/img/structure/B12593572.png)
![Silane, ([1,1'-biphenyl]-4-yldibromomethyl)trimethyl-](/img/structure/B12593588.png)
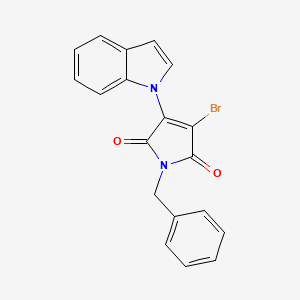
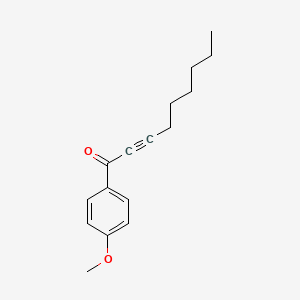
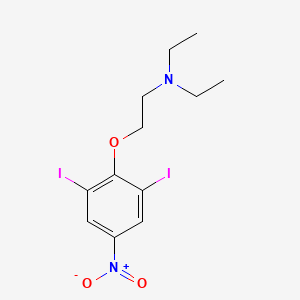
![2-(Ethyl{(4R)-4-[(7-fluoroquinolin-4-yl)amino]pentyl}amino)ethan-1-ol](/img/structure/B12593620.png)
